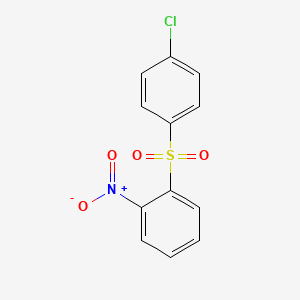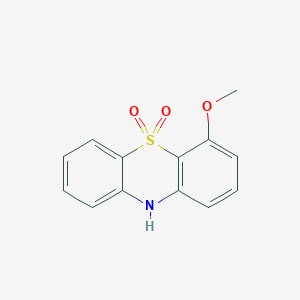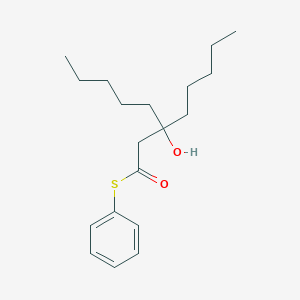
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H4Cl4NO3 It is characterized by the presence of four chlorine atoms and a nitrophenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene typically involves the chlorination of a suitable precursor, followed by the introduction of the nitrophenoxy group. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The nitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction using a nitrophenol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atoms can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but lacks the nitrophenoxy group.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.
Uniqueness
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene is unique due to the presence of both the nitrophenoxy group and the specific arrangement of chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
60095-89-8 |
|---|---|
Molecular Formula |
C12H5Cl4NO3 |
Molecular Weight |
353.0 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl4NO3/c13-8-5-9(14)12(11(16)10(8)15)20-7-3-1-6(2-4-7)17(18)19/h1-5H |
InChI Key |
JCDJMTLEZRGBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)

![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)




![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)



